molecular formula C8H6F2O2 B1605269 3,4-Difluorophenyl acetate CAS No. 36914-77-9

3,4-Difluorophenyl acetate

Cat. No. B1605269
CAS RN: 36914-77-9
M. Wt: 172.13 g/mol
InChI Key: SCDFAHSIYYBVTF-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl acetate is a chemical compound with the molecular formula C8H6F2O2 . It is a derivative of phenylacetic acid, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of this compound or its derivatives often involves complex chemical reactions. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another study discussed the use of late-stage functionalization of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 . This indicates the presence of a phenyl ring with two fluorine atoms and an acetate group.

Scientific Research Applications

Crystallographic Studies

  • Structural Analysis : 3,4-Difluorophenyl acetate derivatives are studied for their crystallographic properties. For example, in compounds like 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angles and interactions between different molecular planes have been analyzed, providing insights into their structural characteristics (Praveen et al., 2013).

Organic Chemistry and Synthesis

  • Method Development for Impurity Analysis : A method has been developed for the quantitative determination of genotoxic impurities related to 3,4-Difluorophenyl derivatives in drug samples using liquid chromatography–tandem mass spectrometry. This contributes significantly to the pharmaceutical quality control process (Devanna & Reddy, 2016).
  • Synthesis of Liquid Crystal Compounds : Compounds with a 3,4-difluorophenyl substituent have been synthesized for use in liquid crystal mixtures, notably for active matrix displays like TFT and MIM systems. These compounds demonstrate high stability and low viscosity (Goto et al., 1991).
  • Electrochemical Capacitors : The performance of electroactive polymers derived from 3,4-Difluorophenyl compounds has been evaluated in the context of electrochemical capacitors. These studies contribute to the development of energy storage technologies (Li et al., 2002).

Environmental Studies

  • Herbicide Runoff Analysis : Studies have been conducted to understand the environmental impact of herbicides containing 3,4-Difluorophenyl derivatives. These studies assess the potential threat to aquatic areas from herbicide runoff in agricultural settings (Willis et al., 1975).

Pharmacological Research

  • Drug Development : 3,4-Difluorophenyl derivatives have been explored in the synthesis of novel drugs. For example, their use in synthesizing multi-target agents for inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase I and II has been investigated, highlighting their potential in pharmacology (Yamali et al., 2020).

properties

IUPAC Name

(3,4-difluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDFAHSIYYBVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958113
Record name 3,4-Difluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36914-77-9
Record name Phenol, 2,4-difluoro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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